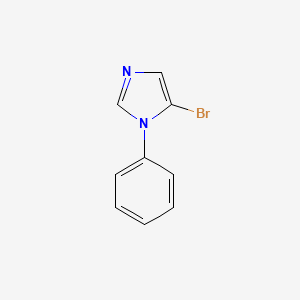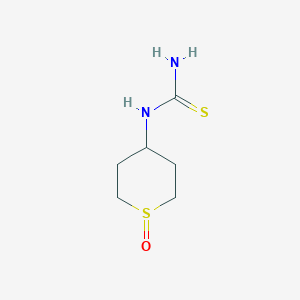![molecular formula C9H12O4 B13022912 2-[3-(Carboxymethyl)bicyclo[1.1.1]pentan-1-yl]aceticacid](/img/structure/B13022912.png)
2-[3-(Carboxymethyl)bicyclo[1.1.1]pentan-1-yl]aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Carboxymethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid: is a fascinating compound due to its unique structure. Bicyclo[1.1.1]pentanes (BCPs) are highly strained carbocycles that have attracted significant interest in the chemical community. They serve as three-dimensional bioisosteres, replacing functional groups in drug molecules and altering pharmacokinetic properties. BCPs are also used in material science as molecular building blocks .
Preparation Methods
The synthetic routes for BCP derivatives often rely on manipulating dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate . enantioselective C–H functionalization of BCPs provides an innovative strategy. Rhodium-catalyzed intermolecular sp3 C–H insertion reactions allow the construction of chiral substituted BCPs directly from the parent scaffold. Notably, this approach maintains the integrity of the strained carbocyclic framework .
Chemical Reactions Analysis
2-[3-(Carboxymethyl)bicyclo[111]pentan-1-yl]acetic acid can undergo various reactions, including oxidation, reduction, and substitution Common reagents and conditions depend on the specific transformation
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for novel molecules.
Biology: Studying biological effects and interactions.
Medicine: Investigating potential therapeutic properties.
Industry: Material science and drug development.
Mechanism of Action
The precise mechanism by which this compound exerts its effects depends on its specific targets and pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While 2-[3-(Carboxymethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid is unique, other BCP derivatives exist. Notable examples include:
- tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate .
- (3-(2-Chlorophenyl)bicyclo[1.1.1]pentan-1-yl)methanol (CAS: 2287300-92-7) .
[3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]methanol: (CAS Number: 1678528-03-4).
Properties
Molecular Formula |
C9H12O4 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-[3-(carboxymethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
InChI |
InChI=1S/C9H12O4/c10-6(11)1-8-3-9(4-8,5-8)2-7(12)13/h1-5H2,(H,10,11)(H,12,13) |
InChI Key |
NIFVNAPZCUAOOT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,6-Difluoro-1-azaspiro[3.3]heptan-2-one](/img/structure/B13022849.png)

![2-(7-Oxofuro[2,3-c]pyridin-6(7H)-yl)acetic acid](/img/structure/B13022853.png)

![8-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13022857.png)
![(1S,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13022863.png)


![2-Chloro-6-iodo-1-methyl-1H-benzo[d]imidazole](/img/structure/B13022878.png)
![Thiazolo[4,5-d]pyrimidin-7-amine, 2-(methylthio)-](/img/structure/B13022891.png)
![methyl 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-oxoacetate](/img/structure/B13022896.png)
![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carbonitrile](/img/structure/B13022897.png)
